molecular formula C9H14ClN3O3 B13608106 ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride

ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride

Cat. No.: B13608106
M. Wt: 247.68 g/mol
InChI Key: NLLMMUHXYYRFQX-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride: is a complex organic compound with a unique structure that includes a pyrazolo[3,2-b][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrazolo[3,2-b][1,3]oxazine derivatives .

Scientific Research Applications

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14ClN3O3

Molecular Weight

247.68 g/mol

IUPAC Name

ethyl 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O3.ClH/c1-2-14-9(13)7-3-8-12(11-7)4-6(10)5-15-8;/h3,6H,2,4-5,10H2,1H3;1H

InChI Key

NLLMMUHXYYRFQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CC(COC2=C1)N.Cl

Origin of Product

United States

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